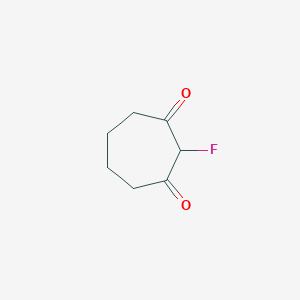
2-Fluorocycloheptane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorocycloheptane-1,3-dione is an organic compound that belongs to the class of cycloalkane derivatives It is characterized by a seven-membered ring structure with two keto groups at positions 1 and 3, and a fluorine atom attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocycloheptane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of cycloheptane-1,3-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluorocycloheptane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Fluorocycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluorocycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The keto groups can also participate in various chemical reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptane-1,3-dione: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2-Chlorocycloheptane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
2-Bromocycloheptane-1,3-dione: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness
2-Fluorocycloheptane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine on chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H9FO2 |
|---|---|
Molekulargewicht |
144.14 g/mol |
IUPAC-Name |
2-fluorocycloheptane-1,3-dione |
InChI |
InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h7H,1-4H2 |
InChI-Schlüssel |
MXUVQJZEPRPVLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C(=O)C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


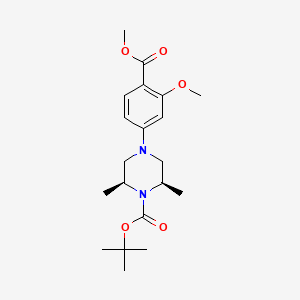

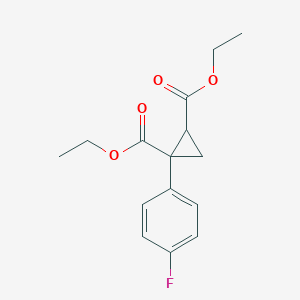
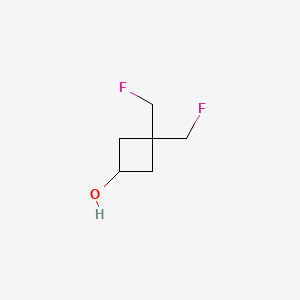
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
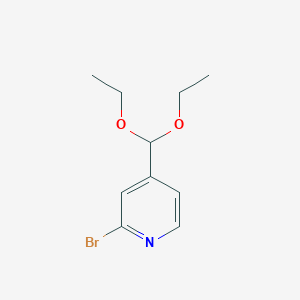

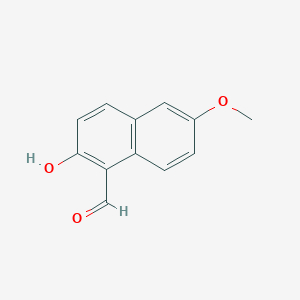
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
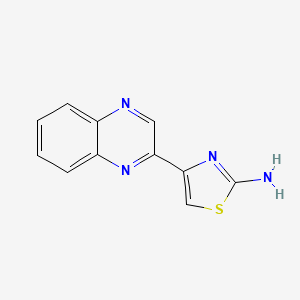

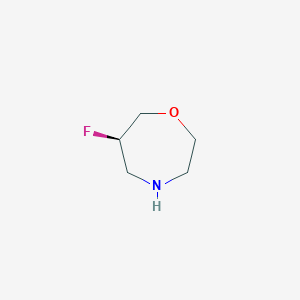
![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)

